(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid
Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is often used as a building block in the synthesis of various peptides and pharmaceutical agents due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of Fmoc-®-3-amino-4-(3-chlorophenyl)-butyric acid is the amine group . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound interacts with its target through the Fmoc protection mechanism . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound affects the solid-phase peptide synthesis (SPPS) pathway .
Pharmacokinetics
The compound’s adme properties and their impact on bioavailability would be crucial for its use in proteomics research .
Result of Action
The result of the compound’s action is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains .
Action Environment
The action of Fmoc-®-3-amino-4-(3-chlorophenyl)-butyric acid is influenced by the pH of the environment . The compound is base-labile, meaning it is sensitive to basic conditions . Therefore, the pH of the environment can influence the compound’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride to form the fluorenylmethoxycarbonyl (Fmoc) derivative.
Formation of the butanoic acid backbone: The protected amine is then coupled with a suitable butanoic acid derivative under basic conditions to form the desired product.
Deprotection: The Fmoc group is removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium hydroxide in tetrahydrofuran under aerobic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Fluorenones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is widely used in:
Chemistry: As a building block in peptide synthesis and as a protecting group for amines.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: In the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid
Uniqueness
Compared to similar compounds, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid has a unique combination of structural features that enhance its reactivity and specificity in chemical reactions. The presence of the 3-chlorophenyl group provides distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
(3R)-4-(3-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKZBMVPIFVGPV-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426574 | |
Record name | (3R)-4-(3-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-57-6 | |
Record name | (βR)-3-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331763-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-4-(3-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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